molecular formula C11H14BrN B13045452 (R)-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13045452
M. Wt: 240.14 g/mol
InChI Key: ZDILFTJOXJZCEH-LLVKDONJSA-N
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Description

®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a bromine atom and a methyl group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 5-methyl-1,2,3,4-tetrahydronaphthalene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The subsequent amination step can be carried out using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction of the bromine atom can yield the corresponding dehalogenated product.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide, alkoxide, or thiolate ions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).

Major Products:

    Oxidation: Imines or oximes.

    Reduction: Dehalogenated amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, ®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can serve as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology and Medicine: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of ®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine depends on its interaction with molecular targets. It may act as an agonist or antagonist at specific receptors or enzymes, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom, which can influence its reactivity in substitution reactions.

    6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol:

Uniqueness: The presence of both bromine and methyl groups in ®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine makes it unique compared to its analogs

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(1R)-6-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1

InChI Key

ZDILFTJOXJZCEH-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC2=C1CCC[C@H]2N)Br

Canonical SMILES

CC1=C(C=CC2=C1CCCC2N)Br

Origin of Product

United States

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